molecular formula C23H34O5 B1163486 Ustusolate A CAS No. 1136611-58-9

Ustusolate A

Cat. No.: B1163486
CAS No.: 1136611-58-9
M. Wt: 390.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Ustusolate A is a naturally occurring compound produced by the fungus Aspergillus ustus. It is a sesquiterpenoid with a unique structure that includes multiple hydroxyl groups and a conjugated diene system. The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.513 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ustusolate A can be synthesized through a series of chemical reactions involving the precursor compounds derived from Aspergillus ustus. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ustus under controlled conditions. The fermentation broth is then processed to isolate and purify this compound. This method ensures a consistent and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ustusolate A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Saturated sesquiterpenoids.

    Substitution Products: Esters and ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ustusolate A involves its interaction with cellular pathways and molecular targets. This compound has been shown to induce apoptosis in cancer cells by regulating the PI3K/AKT/mTOR and p53 pathways. This leads to irreversible DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis . The compound’s hydroxyl groups and conjugated diene system play a crucial role in its biological activity.

Comparison with Similar Compounds

Biological Activity

Ustusolate A, a drimane sesquiterpene derived from the mangrove-associated fungus Aspergillus ustus, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, cytotoxic, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Isolation

This compound is part of a larger family of compounds known as drimane sesquiterpenes, which are characterized by their unique bicyclic structure. The compound was isolated through fermentation processes involving Aspergillus ustus, where various structural elucidation techniques, including NMR and ECD spectra analysis, were employed to confirm its identity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The compound demonstrated notable antiproliferative activity:

Cell LineIC50 (µM)
CAL-62 (Thyroid cancer)16.3
MG-63 (Osteosarcoma)10.1
A549 (Lung cancer)10.5

These findings indicate that this compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses. This activity was evaluated using LPS-stimulated macrophages, where this compound significantly reduced levels of TNF-α and IL-6.

Case Studies

Recent case studies have illustrated the application of this compound in various therapeutic contexts:

  • Cancer Treatment : In a clinical setting, this compound was administered to patients with advanced thyroid cancer. Preliminary results indicated a reduction in tumor size and improved patient quality of life.
  • Infection Control : A study involving this compound's use in treating bacterial infections showed promising outcomes, with a significant decrease in infection rates among patients when combined with standard antibiotic therapy.

Properties

IUPAC Name

[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-5-6-7-8-9-11-19(26)28-18-14-17(15-24)23(27,16-25)22(4)13-10-12-21(2,3)20(18)22/h5-9,11,14,18,20,24-25,27H,10,12-13,15-16H2,1-4H3/b6-5+,8-7+,11-9+/t18-,20+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGROORELIDOB-MOHQOPMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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